molecular formula C17H16N2O5 B2542237 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea CAS No. 113260-75-6

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea

Cat. No.: B2542237
CAS No.: 113260-75-6
M. Wt: 328.324
InChI Key: AMSDXSLWJMXZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea is a chemical compound of interest in medicinal chemistry and pharmacological research, designed for research use only. It features a urea core symmetrically substituted with 1,3-benzodioxole (piperonyl) methyl groups, a structural motif present in various bioactive molecules . This architecture is commonly investigated for its potential to interact with enzymes and receptors, similar to other compounds in its class that have been explored as building blocks for receptor ligands, particularly in the central nervous system . The 1,3-benzodioxole functional group is a key pharmacophore in many synthetic and natural products, and its incorporation is often aimed at modulating biological activity and metabolic properties . Researchers utilize this urea derivative primarily as a synthetic intermediate or a core structure in structure-activity relationship (SAR) studies to develop novel therapeutic agents. While its specific mechanism of action is dependent on the larger molecular context, related structures have shown activity as enzyme inhibitors, such as beta-lactamases, highlighting the potential of this chemotype in diverse research applications . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to their institution's chemical handling protocols.

Properties

IUPAC Name

1,3-bis(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-17(18-7-11-1-3-13-15(5-11)23-9-21-13)19-8-12-2-4-14-16(6-12)24-10-22-14/h1-6H,7-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSDXSLWJMXZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea typically involves the reaction of 1,3-benzodioxole derivatives with urea under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzodioxole derivatives are reacted with urea in the presence of a palladium catalyst and a suitable base . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodioxole rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole rings are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized benzodioxole derivatives .

Mechanism of Action

The mechanism of action of 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. It can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of key signaling pathways .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Evidence Reference
1,3-Bis[(2H-1,3-benzodioxol-5-yl)methyl]urea Urea Two (2H-1,3-benzodioxol-5-yl)methyl groups Not explicitly stated N/A
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea Hydroxyurea Benzofuranyl, phenylmethoxy, hydroxyurea 300.31
UWA-101 Amine 2H-1,3-Benzodioxol-5-yl, cyclopropyl, methylamine 237.29 (C₁₃H₁₇NO₂)
N-[2H-1,3-Benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide Carboxamide Benzodioxol-5-yl, cyano, cyclopropanecarboxamide Not explicitly stated
(2H-1,3-Benzodioxol-5-yl)urea Urea Single benzodioxol-5-yl group ~194.18 (C₈H₆N₂O₃)
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea Urea Benzodioxol-5-yl, di-furyl-hydroxyethyl 356.33

Key Observations :

  • The target compound’s bis-benzodioxolymethyl substitution distinguishes it from simpler urea analogs like (2H-1,3-benzodioxol-5-yl)urea .
  • UWA-101 () replaces the urea core with an amine, altering hydrogen-bonding capacity and likely biological targets .

Physicochemical and Analytical Characterization

  • Spectroscopy : Benzodioxol-containing compounds (e.g., ) are characterized via NMR (¹H/¹³C), LC-MS, and HPLC . The target compound’s symmetrical structure may simplify NMR interpretation.

Biological Activity

Chemical Structure and Properties

The chemical structure of 1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea can be represented as follows:

C17H16N2O5\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{5}

Key Features

  • Urea Moiety : Provides a site for potential biological interactions.
  • Benzodioxole Groups : Known for various biological activities including antidiabetic and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzodioxole derivatives with urea. Common methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method allows for high yields and purity through controlled conditions.

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives as candidates for antidiabetic drugs. For instance:

  • α-Amylase Inhibition : Compounds related to benzodioxole have shown significant inhibition against α-amylase, a key enzyme in carbohydrate metabolism. The IC50 values reported for similar compounds range from 0.68 µM to 0.85 µM .
CompoundIC50 (µM)Effect on Normal Cells
IIa0.85IC50 > 150 µM
IIc0.68IC50 > 150 µM

These findings suggest that while these compounds effectively inhibit α-amylase, they exhibit minimal cytotoxicity towards normal cells.

Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored:

  • Cytotoxicity Studies : Compounds similar to this compound have demonstrated efficacy against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM .
Cell LineIC50 (µM)
Cancer Cell Line A26
Cancer Cell Line B65

These results indicate a promising avenue for further development in cancer therapeutics.

Case Studies and Research Findings

A notable study investigated the biological activity of benzodioxole derivatives in vivo using a streptozotocin-induced diabetic mouse model. The results showed that treatment with these compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL compared to controls . This underscores the potential of such compounds in managing diabetes effectively.

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